4-Quinolone-3-Carboxamide Furan CB2 Agonist - 1314230-75-5

4-Quinolone-3-Carboxamide Furan CB2 Agonist

Catalog Number: EVT-1457569
CAS Number: 1314230-75-5
Molecular Formula: C30H36N2O4
Molecular Weight: 488.628
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Agonists of the peripheral cannabinoid (CB) receptor CB2 may have antinociceptive and anti-inflammatory effects, as well as prevent osteoporosis. 4-Quinolone-3-carboxamide Furan CB2 Agonist is a high-affinity ligand of CB2 (Ki = 8.5 nM) with little affinity for CB1 (Ki >10,000 nM). This compound demonstrates antinociceptive efficacy in the mouse formalin test at 1 mg/kg, an action which is blocked by a CB2-selective antagonist, AM630.3

Molecular Structure Analysis
  • Furan ring: Typically attached at the 6-position of the quinolone core, this moiety contributes to the compound's affinity and selectivity for the CB2 receptor [, ].
  • 3-Carboxamide Linkage: This essential feature connects the quinolone core to a diverse range of substituents, significantly influencing the compound's pharmacological properties [, , ].

Variations in substituents attached to the furan ring and the carboxamide nitrogen allow for fine-tuning the compound's physicochemical properties, such as lipophilicity and solubility, ultimately impacting its pharmacokinetic profile [, , ].

Mechanism of Action

4-Quinolone-3-Carboxamide Furan CB2 Agonists primarily exert their effects by binding to and activating the CB2 receptor, a G protein-coupled receptor predominantly expressed on immune cells and microglia in the central nervous system. Upon binding, these agonists initiate a cascade of intracellular signaling events, primarily through the Gi/o protein pathway [, , ]. This activation leads to the inhibition of adenylyl cyclase, reducing intracellular cAMP levels and ultimately modulating downstream signaling cascades involved in inflammation, pain perception, and immune cell function [, , , , , ].

Physical and Chemical Properties Analysis
  • Lipophilicity: Often moderate to high, influencing their ability to cross cell membranes and the blood-brain barrier [, ].
  • Solubility: Typically low in aqueous solutions, impacting their formulation and bioavailability [, ].
Applications
  • Investigating CB2-Mediated Analgesia: Examining their efficacy in animal models of chronic pain, including inflammatory and neuropathic pain, to elucidate the role of CB2 receptors in pain modulation [, , , , , , , ].
  • Exploring Anti-Inflammatory Effects: Assessing their ability to reduce inflammation in various disease models, such as colitis, arthritis, and neuroinflammatory conditions, to determine their therapeutic potential in inflammatory disorders [, , , , , ].
  • Studying Neuroprotection in Neurodegenerative Diseases: Investigating their potential to protect neurons from damage in models of multiple sclerosis, Alzheimer's disease, and other neurodegenerative conditions [, , ].
  • Developing Novel Imaging Agents: Utilizing their high affinity for CB2 receptors to develop PET tracers for visualizing and quantifying CB2 receptor expression in vivo [, ].
Future Directions
  • Optimizing Pharmacokinetic Properties: Developing analogs with improved solubility, bioavailability, and blood-brain barrier permeability to enhance their therapeutic potential [, ].
  • Exploring Functional Selectivity: Identifying compounds that selectively activate specific downstream signaling pathways of the CB2 receptor to minimize potential side effects [, , ].

1-(Adamantan-1-yl)-4-[6-(furan-2-yl)-1,4-dihydro-4-oxo-1-pentylquinolin-3-yl]-1H-1,2,3-triazole

    Compound Description: This compound is a 1,2,3-triazole derivative designed as a potential bioisostere of the amide linker in 4-quinolone-3-carboxamides. It exhibits inverse agonist activity at CB2 receptors in vitro. In vivo, it demonstrates analgesic effects in the formalin test in mice, which are antagonized by established inverse agonists []. This derivative shows improved physicochemical properties, notably better water solubility, compared to the parent 4-quinolone-3-carboxamide structure [].

    Relevance: This compound is considered structurally related to the 4-Quinolone-3-Carboxamide Furan CB2 Agonist because it retains the core structure with the furan substitution at the 6-position and the 1-adamantyl group. The key difference is the replacement of the amide linker with a 1,2,3-triazole ring, aiming to improve physicochemical properties while maintaining biological activity [].

1-(2',4'-Dichlorophenyl)-6-methyl-N-piperidin-1-yl-1,4-dihydroindeno[1,2-c]pyrazole-3-carboxamide

    Compound Description: This compound serves as a robust and selective CB2 ligand. Analogues of this compound were synthesized and evaluated for their cannabinoid receptor affinity []. This compound and its analogues demonstrated agonistic activity in an in vitro model using human promyelocytic leukemia HL-60 cells [].

N-(1-Adamantyl)-8-methoxy-4-oxo-1-phenyl-1,4-dihydroquinoline-3-carboxamide (KD2)

    Compound Description: KD2 is a 4-oxoquinoline derivative investigated as a potential PET tracer for imaging cannabinoid type 2 receptors []. It demonstrates high specific binding to CB2 receptors in vitro and in vivo. It shows high spleen uptake in PET studies, indicative of CB2 binding, and this uptake is displaceable by a selective CB2 agonist [].

    Relevance: KD2 shares the core 4-oxoquinoline-3-carboxamide structure with the 4-Quinolone-3-Carboxamide Furan CB2 Agonist. Both compounds feature an adamantyl substituent on the carboxamide nitrogen. The key structural difference lies in the absence of the furan group at the 6-position and the presence of a methoxy group at the 8-position in KD2 [].

2H-Pyrazolo[4,3-c]quinolin-3(5H)-one Derivatives

    Compound Description: This series of compounds represents constrained analogues of 4-oxo-1,4-dihydroquinoline-3-carboxamides. Designed with a focus on improved CB2 affinity and selectivity, these compounds demonstrated enhanced binding to the hCB2 receptor while exhibiting very high selectivity over the hCB1 receptor [].

    Relevance: The development of these compounds stemmed from the promising activity observed in a series of 4-oxo-1,4-dihydroquinoline-3-carboxamides, directly relating them to the 4-Quinolone-3-Carboxamide Furan CB2 Agonist. The structural modification involved the incorporation of a pyrazole ring fused to the quinolone core, resulting in a more rigid 2H-pyrazolo[4,3-c]quinolin-3(5H)-one scaffold []. This modification aimed to optimize the binding affinity and selectivity for the CB2 receptor.

4-Oxo-1,4-dihydropyridine Derivatives

    Compound Description: Originating from 4-oxo-1,4-dihydroquinoline-3-carboxamides, this series represents a class of CB2 receptor inverse agonists characterized by a 4-oxo-1,4-dihydropyridine scaffold []. These compounds display high affinity and potency for the CB2 receptor while demonstrating modest affinity for the centrally expressed CB1 receptor. This series highlights the influence of the C-6 substituent on the functionality at the CB2 receptor. Agonists typically bear a methyl or tert-butyl group at C-6, while inverse agonists often possess a phenyl or 4-chlorophenyl group at this position [].

    Relevance: The design of these 4-oxo-1,4-dihydropyridine derivatives was a direct result of research on 4-oxo-1,4-dihydroquinoline-3-carboxamides, highlighting their structural relationship to the 4-Quinolone-3-Carboxamide Furan CB2 Agonist []. The structural modification involved replacing the benzene ring of the quinolone core with a pyridine ring, resulting in the 4-oxo-1,4-dihydropyridine scaffold.

7-Hydroxy-5-oxopyrazolo[4,3-b]pyridine-6-carboxamide Derivatives

    Compound Description: This series consists of isosteric analogues of 4-hydroxy-2-quinolone-3-carboxamides. Developed to improve physicochemical properties, these compounds display high affinity for CB2 receptors and good selectivity over CB1 receptors. Notably, they exhibit good physicochemical characteristics [].

    Relevance: The development of these compounds was driven by the goal of enhancing the physicochemical properties of 4-hydroxy-2-quinolone-3-carboxamides, establishing their structural relationship to the 4-Quinolone-3-Carboxamide Furan CB2 Agonist. The structural change involved replacing the quinolone core with a pyrazolo[4,3-b]pyridine scaffold, while the carboxamide moiety essential for CB2 activity was retained [].

Properties

CAS Number

1314230-75-5

Product Name

4-Quinolone-3-Carboxamide Furan CB2 Agonist

IUPAC Name

N-(1-adamantyl)-6-(furan-2-yl)-8-methoxy-4-oxo-1-pentylquinoline-3-carboxamide

Molecular Formula

C30H36N2O4

Molecular Weight

488.628

InChI

InChI=1S/C30H36N2O4/c1-3-4-5-8-32-18-24(29(34)31-30-15-19-10-20(16-30)12-21(11-19)17-30)28(33)23-13-22(25-7-6-9-36-25)14-26(35-2)27(23)32/h6-7,9,13-14,18-21H,3-5,8,10-12,15-17H2,1-2H3,(H,31,34)

InChI Key

NXZZNXUALWSJSD-UHFFFAOYSA-N

SMILES

CCCCCN1C=C(C(=O)C2=C1C(=CC(=C2)C3=CC=CO3)OC)C(=O)NC45CC6CC(C4)CC(C6)C5

Synonyms

4-Quinolone-3-Carboxamide Furan CB2 Agonist

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.